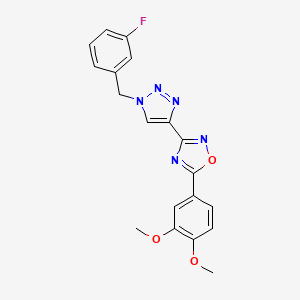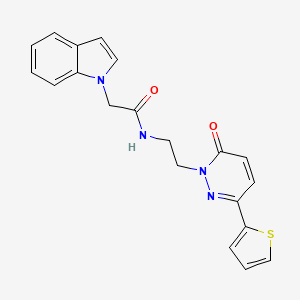
4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as BPC-157, is a small peptide composed of 15 amino acids. It has been studied for its potential therapeutic applications, particularly for its use in treating gastrointestinal diseases and injuries. BPC-157 has been found to have a number of biochemical and physiological effects, and its use in laboratory experiments has advantages and limitations.
Applications De Recherche Scientifique
Substrate-Controlled Regioselective Bromination
A study by Gao et al. (2018) outlines the regioselective bromination of pyrrole-2-carboxamide substrates, including compounds similar to 4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide. This process utilizes tetrabutylammonium tribromide (TBABr3) to achieve a predominant yield of the 5-brominated species, highlighting a method for functionalizing such compounds at specific positions on the pyrrole ring Gao et al., 2018.
Synthesis and Polymer Application
Research by Hsiao et al. (2000) and Yang et al. (1999) on the synthesis and properties of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derivatives of 4-tert-butylcatechol and tert-butylhydroquinone, respectively, provide insight into the polymer applications of similar carboxamide compounds. These studies demonstrate how such compounds can serve as building blocks for the creation of noncrystalline, thermally stable polymers with high solubility and the capability to form transparent, flexible films Hsiao et al., 2000; Yang et al., 1999.
Functionalization Reactions and Heterocycle Synthesis
A study by Yıldırım et al. (2005) on the functionalization reactions of 1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine provides a methodology that could be adapted for the synthesis of diverse heterocyclic compounds, including pyrrole derivatives. This highlights the versatility of carboxamide compounds in synthesizing complex structures Yıldırım et al., 2005.
Radical Modification and Heterocyclic Derivatives
The work of Tada and Yokoi (1989) on the modification of pyridine-3-carboxamide by radical substitution leads to the creation of alkylated products and heterocyclic derivatives. This research opens avenues for the structural diversification of pyridine-based carboxamides through radical chemistry Tada & Yokoi, 1989.
Green Catalysis in Heterocycle Formation
Davoodnia et al. (2010) describe the use of a Brønsted-acidic ionic liquid as a catalyst for the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones from 2-amino-1H-pyrrole-3-carboxamides. This approach represents a green, sustainable method for generating heterocyclic compounds from carboxamide precursors Davoodnia et al., 2010.
Propriétés
IUPAC Name |
4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-4-14(19)12-7-13(17-10-12)15(20)18-9-11-5-3-6-16-8-11/h3,5-8,10,17H,2,4,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLMLOBQUVOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330712 |
Source


|
| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
CAS RN |
478259-70-0 |
Source


|
| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2684245.png)



![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2684251.png)


![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)


![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)


![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)